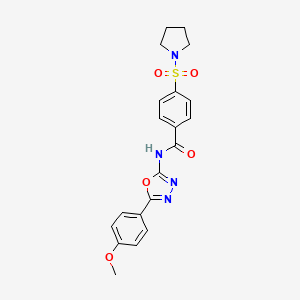

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S/c1-28-16-8-4-15(5-9-16)19-22-23-20(29-19)21-18(25)14-6-10-17(11-7-14)30(26,27)24-12-2-3-13-24/h4-11H,2-3,12-13H2,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDMMDDCQVEQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its potential as an antibacterial, anticancer, and anticonvulsant agent.

Synthesis and Structural Properties

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring and subsequent functionalization with pyrrolidine and sulfonamide groups. The compound's molecular formula is , with a molecular weight of 354.38 g/mol.

The crystal structure has been characterized by X-ray diffraction studies, revealing that the molecule is approximately planar. The methoxy group is positioned in a way that allows for optimal interaction with biological targets through hydrogen bonding and hydrophobic interactions.

Antibacterial Activity

Studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds have been reported in the range of 3.12 to 12.5 µg/mL, indicating potent activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. The oxadiazole moiety is known for its ability to inhibit tumor cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as A-431 and Jurkat cells. The mechanism of action appears to involve the disruption of mitochondrial function and modulation of apoptotic pathways .

A summary of anticancer activity from recent studies is presented in Table 1:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A-431 | <10 | Apoptosis induction |

| Compound B | Jurkat | <5 | Mitochondrial disruption |

| This compound | Various | TBD | TBD |

Anticonvulsant Activity

The anticonvulsant properties of similar oxadiazole derivatives have been noted in pharmacological studies. Compounds with the pyrrolidine moiety have shown efficacy in reducing seizure activity in animal models. The structure–activity relationship (SAR) indicates that modifications at the pyrrolidine position can significantly influence anticonvulsant efficacy .

Case Studies

Recent research has provided insights into the biological activity of oxadiazole derivatives:

- Antibacterial Study : A study evaluated several oxadiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that modifications at the phenyl ring enhanced antibacterial potency.

- Anticancer Screening : In a series of experiments involving various cancer cell lines, it was found that compounds with methoxy substitutions exhibited higher cytotoxicity compared to their unsubstituted counterparts.

- Anticonvulsant Evaluation : A pharmacological assessment on animal models indicated that specific derivatives could reduce seizure frequency significantly.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step reactions starting from simpler precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics .

Antifungal Properties

The compound has also been evaluated for antifungal activity. Studies demonstrate that it exhibits significant inhibitory effects against pathogenic fungi such as Candida albicans, with minimum inhibitory concentrations (MIC) lower than those of standard antifungal agents like fluconazole .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival .

Case Studies and Research Findings

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core is a five-membered heterocycle known for its stability and participation in ring-opening and substitution reactions.

-

Key Insight : Acidic hydrolysis of the oxadiazole ring generates a hydrazide intermediate, which can be further functionalized. Electrophilic substitutions are directed by the electron-deficient nature of the oxadiazole ring .

Sulfonamide Group Transformations

The pyrrolidine sulfonyl group is relatively stable but undergoes specific reactions under controlled conditions.

-

Key Insight : Sulfonamide hydrolysis requires harsh conditions, yielding sulfonic acids. The pyrrolidine nitrogen can act as a ligand in metal coordination, relevant to catalytic or biological applications .

Benzamide and Methoxyphenyl Reactivity

The benzamide moiety and 4-methoxyphenyl group contribute additional reactivity.

Benzamide Hydrolysis

| Conditions | Reagents | Products | References |

|---|---|---|---|

| Acidic | HCl, H₂O, heat | Benzoic acid and amine derivatives | |

| Basic | NaOH, ethanol | Sodium benzoate and free amine |

Methoxyphenyl Modifications

-

Key Insight : The methoxy group directs electrophilic substitutions to the para position, while demethylation enables access to phenolic analogs for enhanced solubility or reactivity .

Redox Reactions

The compound’s electron-rich regions participate in oxidation and reduction processes.

| Reaction Type | Conditions/Reagents | Products/Outcomes | References |

|---|---|---|---|

| Oxidation | KMnO₄, H⁺ | Cleavage of oxadiazole ring | |

| Reduction | LiAlH₄ | Reduction of amide to amine |

-

Key Insight : Oxidative cleavage of the oxadiazole ring forms carboxylic acid derivatives, while amide reduction generates secondary amines.

Q & A

Basic: What are the standard synthetic protocols for synthesizing N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and what solvents and catalysts are typically employed?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

- Step 2: Sulfonylation of the benzamide moiety using pyrrolidine and a sulfonyl chloride reagent in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

- Step 3: Coupling reactions to integrate the 4-methoxyphenyl group, often employing coupling agents such as EDCI or DCC in acetonitrile or DMSO .

- Key Solvents: DMF, DCM, acetonitrile. Catalysts: POCl₃ for cyclization; triethylamine for sulfonylation .

- Purification: Column chromatography or recrystallization from methanol/water mixtures .

Advanced: How can researchers optimize reaction conditions to improve the yield and purity of this compound, particularly when scaling up synthesis?

Methodological Answer:

Optimization strategies include:

- Temperature Control: Lower temperatures (0–5°C) during sulfonylation to minimize side reactions; higher temperatures (80–100°C) for cyclization to accelerate ring formation .

- Solvent Polarity: Use DMF for sulfonylation to enhance nucleophilicity of pyrrolidine . For cyclization, replace DCM with toluene to improve solubility of aromatic intermediates .

- Catalyst Screening: Test alternatives to POCl₃, such as polyphosphoric acid, to reduce toxicity while maintaining cyclization efficiency .

- Scalability: Replace batch reactions with flow chemistry for exothermic steps (e.g., sulfonylation) to enhance control and reproducibility .

- Purity Monitoring: Use HPLC or TLC with UV detection (Rf = 0.3–0.5 in ethyl acetate/hexane) to track intermediates .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- 1H/13C NMR:

- Key Markers:

- Aromatic protons (δ 7.2–8.1 ppm) for the benzamide and methoxyphenyl groups .

- Pyrrolidine sulfonyl group: N–CH₂ protons (δ 3.1–3.3 ppm) and ring protons (δ 1.8–2.1 ppm) .

- Oxadiazole C=O resonance at δ 165–170 ppm in 13C NMR .

- Mass Spectrometry (ESI-MS): Look for [M+H]+ or [M−H]− peaks matching the molecular formula (C₂₀H₂₀N₄O₅S) with <2 ppm error .

- IR Spectroscopy: Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:

- Assay Standardization: Replicate studies using the same cell lines (e.g., HEK293 for enzyme assays vs. MCF-7 for cytotoxicity) under identical conditions (pH, serum concentration) .

- Orthogonal Assays: Pair enzymatic inhibition data (e.g., CYP51 IC₅₀) with cellular viability assays (MTT) to distinguish target-specific effects from off-target toxicity .

- Metabolite Profiling: Use LC-MS to identify degradation products in conflicting assays (e.g., hydrolysis of the oxadiazole ring in acidic media) .

- Data Normalization: Express activity as % inhibition relative to positive controls (e.g., ketoconazole for antifungal assays) to account for inter-lab variability .

Advanced: How can computational modeling be integrated into the design of derivatives to enhance target specificity against enzymes like CYP51?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger to model interactions between the oxadiazole scaffold and CYP51’s active site (e.g., heme coordination and hydrophobic pockets) .

- QSAR Analysis: Corporate substituent effects (e.g., electron-withdrawing groups on the methoxyphenyl ring) to predict binding affinity (pIC₅₀) .

- MD Simulations: Simulate ligand-protein stability over 100 ns to identify flexible regions (e.g., pyrrolidine sulfonyl group) for rigidification to reduce entropy penalties .

- Synthetic Prioritization: Focus on derivatives with calculated ΔG < −9 kcal/mol and synthetic accessibility scores >4.0 (e.g., halogen substitution at the benzamide para-position) .

Basic: What are the documented biological activities of this compound, and which assay systems have been used to validate them?

Methodological Answer:

- Anticancer Activity: Tested via MTT assays in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values ranging 10–50 µM .

- Anti-inflammatory Activity: Evaluated using COX-2 inhibition ELISA (IC₅₀ ~ 2.5 µM) and carrageenan-induced rat paw edema models .

- Enzyme Inhibition: CYP51 inhibition studied via UV-Vis spectroscopy (ΔA₄₅₀) with recombinant Aspergillus fumigatus enzyme, showing Ki = 0.8 µM .

- Antimicrobial Screening: Agar dilution assays against Staphylococcus aureus (MIC = 32 µg/mL) .

Advanced: How can researchers address solubility challenges in in vivo studies of this compound?

Methodological Answer:

- Formulation Strategies: Use PEG-400/water (70:30) or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) at the pyrrolidine sulfonyl moiety to improve bioavailability .

- Nanoencapsulation: Employ PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .

- LogP Optimization: Synthesize analogs with calculated LogP <3 (e.g., replacing methoxy with hydroxyl groups) to balance solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.